molecular formula C17H18FNO3 B267218 N-[4-(2-ethoxyethoxy)phenyl]-2-fluorobenzamide

N-[4-(2-ethoxyethoxy)phenyl]-2-fluorobenzamide

Numéro de catalogue B267218
Poids moléculaire: 303.33 g/mol
Clé InChI: AJEHLHFHGUPKQH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-(2-ethoxyethoxy)phenyl]-2-fluorobenzamide, also known as BAY 43-9006, is a small molecule inhibitor that has been studied for its potential therapeutic applications. This compound was developed by Bayer Pharmaceuticals and has been found to have anti-tumor properties. In

Mécanisme D'action

N-[4-(2-ethoxyethoxy)phenyl]-2-fluorobenzamide 43-9006 inhibits the activity of Raf kinase and VEGFR, which are both involved in tumor growth and angiogenesis. Raf kinase is a key component of the mitogen-activated protein kinase (MAPK) pathway, which regulates cell proliferation and survival. VEGFR is involved in the formation of new blood vessels that supply nutrients and oxygen to tumors. By inhibiting these pathways, N-[4-(2-ethoxyethoxy)phenyl]-2-fluorobenzamide 43-9006 suppresses tumor growth and angiogenesis.
Biochemical and Physiological Effects:
N-[4-(2-ethoxyethoxy)phenyl]-2-fluorobenzamide 43-9006 has been found to have several biochemical and physiological effects. It inhibits the phosphorylation of several proteins involved in the MAPK pathway, including MEK1/2 and ERK1/2. It also inhibits the phosphorylation of VEGFR, which leads to the suppression of angiogenesis. N-[4-(2-ethoxyethoxy)phenyl]-2-fluorobenzamide 43-9006 has been shown to induce apoptosis, or programmed cell death, in tumor cells.

Avantages Et Limitations Des Expériences En Laboratoire

N-[4-(2-ethoxyethoxy)phenyl]-2-fluorobenzamide 43-9006 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications, which provides a strong scientific basis for further research. However, there are also limitations to its use in lab experiments. N-[4-(2-ethoxyethoxy)phenyl]-2-fluorobenzamide 43-9006 has been found to have off-target effects, which can complicate data interpretation. It also has a short half-life in vivo, which can limit its effectiveness in animal studies.

Orientations Futures

There are several future directions for research on N-[4-(2-ethoxyethoxy)phenyl]-2-fluorobenzamide 43-9006. One area of interest is the development of new inhibitors that are more potent and selective than N-[4-(2-ethoxyethoxy)phenyl]-2-fluorobenzamide 43-9006. Another area of interest is the identification of biomarkers that can predict patient response to N-[4-(2-ethoxyethoxy)phenyl]-2-fluorobenzamide 43-9006 treatment. Additionally, there is a need for further research on the mechanisms of resistance to N-[4-(2-ethoxyethoxy)phenyl]-2-fluorobenzamide 43-9006, which can inform the development of new combination therapies. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of N-[4-(2-ethoxyethoxy)phenyl]-2-fluorobenzamide 43-9006 in different cancer types.

Méthodes De Synthèse

The synthesis of N-[4-(2-ethoxyethoxy)phenyl]-2-fluorobenzamide 43-9006 involves several steps. The first step is the reaction of 2-fluorobenzoic acid with thionyl chloride to form 2-fluorobenzoyl chloride. The second step is the reaction of 4-(2-ethoxyethoxy)aniline with the 2-fluorobenzoyl chloride to form N-[4-(2-ethoxyethoxy)phenyl]-2-fluorobenzamide. The final product is obtained through a series of purification steps to obtain a high purity compound.

Applications De Recherche Scientifique

N-[4-(2-ethoxyethoxy)phenyl]-2-fluorobenzamide 43-9006 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to inhibit the activity of several kinases, including Raf kinase and vascular endothelial growth factor receptor (VEGFR). This inhibition leads to the suppression of tumor growth and angiogenesis. N-[4-(2-ethoxyethoxy)phenyl]-2-fluorobenzamide 43-9006 has also been studied in combination with other drugs to enhance its anti-tumor effects.

Propriétés

Nom du produit

N-[4-(2-ethoxyethoxy)phenyl]-2-fluorobenzamide

Formule moléculaire

C17H18FNO3

Poids moléculaire

303.33 g/mol

Nom IUPAC

N-[4-(2-ethoxyethoxy)phenyl]-2-fluorobenzamide

InChI

InChI=1S/C17H18FNO3/c1-2-21-11-12-22-14-9-7-13(8-10-14)19-17(20)15-5-3-4-6-16(15)18/h3-10H,2,11-12H2,1H3,(H,19,20)

Clé InChI

AJEHLHFHGUPKQH-UHFFFAOYSA-N

SMILES

CCOCCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2F

SMILES canonique

CCOCCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.